2-(2-{4-[2-(Furan-2-yl)ethenyl]phenyl}ethenyl)-1,3-benzothiazole
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Overview
Description
2-(2-{4-[2-(Furan-2-yl)ethenyl]phenyl}ethenyl)-1,3-benzothiazole is an organic compound that features a benzothiazole core with a furan-2-yl ethenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{4-[2-(Furan-2-yl)ethenyl]phenyl}ethenyl)-1,3-benzothiazole typically involves the following steps:
Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Furan-2-yl Ethenyl Group: This step involves the Heck reaction, where a furan-2-yl ethenyl halide is coupled with the benzothiazole core in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-{4-[2-(Furan-2-yl)ethenyl]phenyl}ethenyl)-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The ethenyl groups can be reduced to ethyl groups using hydrogenation.
Substitution: Electrophilic aromatic substitution can occur on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Reagents such as bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Ethyl-substituted benzothiazole derivatives.
Substitution: Halogenated or nitrated benzothiazole derivatives.
Scientific Research Applications
2-(2-{4-[2-(Furan-2-yl)ethenyl]phenyl}ethenyl)-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways involved in disease.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 2-(2-{4-[2-(Furan-2-yl)ethenyl]phenyl}ethenyl)-1,3-benzothiazole involves its interaction with specific molecular targets. For example, in its role as an antitumor agent, it may inhibit the activity of enzymes involved in cell proliferation and survival pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2-{4-[2-(Furan-2-yl)ethenyl]phenyl}ethenyl)-1,2,4-triazin-5-one: Similar structure but with a triazine core instead of benzothiazole.
2-(2-{4-[2-(Furan-2-yl)ethenyl]phenyl}ethenyl)-1,3-benzoxazole: Similar structure but with a benzoxazole core instead of benzothiazole.
Uniqueness
2-(2-{4-[2-(Furan-2-yl)ethenyl]phenyl}ethenyl)-1,3-benzothiazole is unique due to its specific combination of a benzothiazole core with a furan-2-yl ethenyl substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
61457-90-7 |
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Molecular Formula |
C21H15NOS |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
2-[2-[4-[2-(furan-2-yl)ethenyl]phenyl]ethenyl]-1,3-benzothiazole |
InChI |
InChI=1S/C21H15NOS/c1-2-6-20-19(5-1)22-21(24-20)14-12-17-9-7-16(8-10-17)11-13-18-4-3-15-23-18/h1-15H |
InChI Key |
ORJMGWJDGLEUDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C=CC3=CC=C(C=C3)C=CC4=CC=CO4 |
Origin of Product |
United States |
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